4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol
Description
Properties
IUPAC Name |
4-[4-(2-thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c27-17-9-7-16(8-10-17)25-11-13-26(14-12-25)22-18-4-1-2-5-19(18)23-21(24-22)20-6-3-15-28-20/h1-10,15,27H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLQOSMJLJTHBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)O)C3=NC(=NC4=CC=CC=C43)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol is a complex organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to explore the biological activities associated with this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H19N5O2S3 |
| Molecular Weight | 493.624 g/mol |
| LogP | 5.5626 |
| Polar Surface Area | 144.15 Ų |
| CAS Number | 1264535-64-9 |
Biological Activities
The biological activities of this compound have been investigated through various studies, focusing on its potential as an antibacterial agent, enzyme inhibitor, and anticancer compound.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives of quinazoline and piperazine demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
This compound also shows promise as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease, both of which are crucial in various physiological processes. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
Anticancer Potential
The anticancer properties of compounds containing the piperazine and quinazoline moieties have been well-documented. These compounds often exhibit antiproliferative effects against various cancer cell lines. For example, some studies have reported that related compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death .
The mechanisms by which this compound exerts its biological effects are multifaceted.
- Inhibition of Enzymatic Activity : The compound's ability to inhibit key enzymes such as AChE suggests that it may interfere with neurotransmitter breakdown, thereby enhancing cholinergic signaling.
- Antimicrobial Action : The presence of thiophene and quinazoline rings may contribute to the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
- Induction of Apoptosis : The anticancer activity is likely mediated through pathways involving reactive oxygen species (ROS) generation and modulation of apoptotic proteins.
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives related to this compound. For instance:
- Synthesis and Evaluation Study : A study synthesized a series of piperazine derivatives and evaluated their biological activities, finding significant antibacterial and anticancer properties .
- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds revealed that modifications at specific positions significantly enhance their biological activity, providing insights into optimizing therapeutic efficacy .
Scientific Research Applications
Physical and Chemical Properties
TQPP is characterized by the following properties:
- Molecular Formula : C23H21N3OS
- Molecular Weight : 387.50 g/mol
- Melting Point : Approximately 260°C
- Solubility : Low solubility in water, which may limit its applications in biological systems.
Synthesis and Characterization
The synthesis of TQPP typically involves a condensation reaction between 2-aminophenol and 2-thiophenyl-4-quinazolinamine, utilizing piperazine as a catalyst. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
TQPP has demonstrated promising anticancer properties in various studies. It acts by inhibiting specific enzymes and receptors linked to cancer progression. For instance, research indicates that TQPP can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that TQPP can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting microbial cell membranes and interfering with metabolic processes.
Anti-inflammatory Effects
TQPP has also been investigated for its anti-inflammatory properties. It appears to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory disorders.
Drug Delivery Systems
Due to its unique chemical structure, TQPP can serve as a scaffold for synthesizing new pharmacological compounds. Researchers are exploring its incorporation into drug delivery systems to enhance the efficacy of existing drugs, particularly those with poor solubility profiles.
Fluorescent Probes
TQPP's properties make it suitable for use as a fluorescent probe in biological imaging studies. Its ability to bind selectively to certain biological targets allows for enhanced visualization of cellular processes, aiding in research and diagnostic applications.
Current State of Research
Ongoing research focuses on elucidating the mechanisms of action of TQPP and optimizing its synthesis for better yield and solubility. Studies are also being conducted to assess its safety profile across different concentrations and formulations.
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that TQPP effectively inhibited tumor growth in vitro and in vivo models by targeting specific oncogenic pathways.
- Antimicrobial Efficacy : Another study highlighted TQPP's effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotic development.
Limitations and Future Directions
Despite its promising applications, TQPP faces limitations such as low water solubility, which may hinder its therapeutic use. Future research directions include:
- Developing analogs with improved solubility and bioactivity.
- Investigating its potential as an antiviral agent.
- Exploring applications in agriculture and veterinary medicine.
- Conducting comprehensive toxicity studies across various animal models to establish safety profiles.
Chemical Reactions Analysis
Synthetic Routes and Functionalization
The compound is synthesized through multi-step protocols involving:
-
Quinazoline core formation : Cyclocondensation of 2-aminobenzophenone derivatives with thiophene-2-carboximidamide under refluxing ethanol .
-
Piperazine coupling : Nucleophilic aromatic substitution between 4-chloroquinazoline intermediates and 1-(4-hydroxyphenyl)piperazine in dimethylformamide (DMF) at 80°C .
-
Phenolic group protection : Use of tert-butyldimethylsilyl (TBDMS) chloride to temporarily protect the hydroxyl group during subsequent reactions .
Nucleophilic Substitution at Quinazoline C-4
The quinazoline ring undergoes nucleophilic displacement with amines, alcohols, or thiols:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperazine | DMF, 80°C, 12h | Piperazinyl-quinazoline | 78% | |
| Sodium ethoxide | Ethanol, reflux | Ethoxyquinazoline | 65% |
Piperazine Ring Functionalization
The piperazine nitrogen participates in:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in acetonitrile to form N-alkyl derivatives .
-
Acylation : Treatment with benzoyl chloride in dichloromethane to produce N-benzoylated analogs .
Phenolic Hydroxyl Reactivity
The hydroxyl group undergoes:
-
Esterification : Reaction with acetic anhydride/pyridine to form acetate esters (95% conversion) .
-
Oxidation : Controlled oxidation with Jones reagent yields quinone derivatives, though overoxidation risks ring cleavage .
Multi-Component Reactions (MCRs)
The compound participates in MCRs due to its electron-deficient quinazoline system:
-
Knoevenagel Condensation : With malononitrile and aldehydes in ethanol under L-proline catalysis, forming fused pyranoquinazolines (yields: 70–85%) .
-
Mannich Reaction : With formaldehyde and secondary amines to generate aminomethylated derivatives .
Catalytic Modifications
| Catalyst | Reaction Type | Outcome | Reference |
|---|---|---|---|
| Pd/C (10%) | Hydrogenolysis | Cleavage of thiophene ring | |
| CuI/L-proline | Ullmann Coupling | Arylation at C-2 position |
Stability and Degradation
-
Photodegradation : Exposure to UV light (λ = 254 nm) in methanol leads to cleavage of the thiophene-quinazoline bond within 48h .
-
Hydrolytic Stability : Resistant to acidic hydrolysis (pH 2–6) but degrades in alkaline conditions (pH >10) via piperazine ring opening .
Comparative Reactivity with Analogues
| Compound | Structural Feature | Key Reactivity Difference |
|---|---|---|
| Trazodone | Triazolopyridine | Lower electrophilicity at C-4 |
| Naftopidil | Naphthyl group | Enhanced piperazine alkylation rates |
| Target Compound | Thiophene-quinazoline | Superior MCR participation due to dual electrophilic sites |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Features and Pharmacological Implications
Critical Analysis of Structural Variations
Piperazine Linkage: The piperazine ring is a common feature in all compared compounds. In the target compound, it connects the quinazoline core to the phenol group, enabling conformational flexibility and hydrogen bonding via the phenolic -OH . In contrast, brexpiprazole (REXULTI®) uses piperazine to link a benzothiophene to a quinolinone, optimizing serotonin receptor affinity .
Aromatic Substituents: The thiophen-2-ylquinazoline moiety in the target compound distinguishes it from analogues like posaconazole (triazolone core) and thiazolylhydrazones (thiazole ring). Thiophene’s electron-rich nature may enhance π-π stacking in enzyme active sites, similar to benzothiophene in brexpiprazole . The phenol group in the target compound and 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine improves aqueous solubility compared to lipophilic groups like trifluoromethylphenyl in Compound 21 .
Pharmacological Implications :
- Enzyme Inhibition : Thiazolylhydrazones () inhibit AChE, suggesting that the piperazine-thiophene combination in the target compound could similarly target cholinergic pathways. However, the quinazoline core may shift activity toward kinase inhibition .
- CNS Activity : Brexpiprazole’s success as an antipsychotic highlights the piperazine-benzothiophene scaffold’s utility in CNS drugs. The target compound’s thiophene-quinazoline structure may offer unique dopaminergic or serotonergic modulation .
- Antifungal Activity : Posaconazole’s triazolone-piperazine design underscores the importance of heterocyclic cores in antifungal agents. The absence of a triazole in the target compound limits direct comparison but suggests divergent therapeutic applications .
Q & A
Q. Critical Conditions :
- Strict stoichiometric control (1:1 molar ratio for substitution steps).
- Inert atmosphere (N₂/Ar) to prevent oxidation of thiophene moieties .
Which analytical techniques are most effective for structural characterization of this compound, and how can data discrepancies be resolved?
Basic
Primary Techniques :
Q. Resolving Discrepancies :
- Conflicting NMR Peaks : Use 2D NMR (COSY, HSQC) to assign overlapping signals .
- Crystallographic Ambiguities : Compare experimental data with computational models (DFT calculations) .
How can researchers optimize low yields in the final coupling step between the quinazoline and piperazine-phenol moieties?
Advanced
Key Factors :
Catalyst Screening : Use base catalysts (K₂CO₃ or Et₃N) to enhance nucleophilicity of piperazine .
Solvent Optimization : Switch to DMSO for improved solubility of aromatic intermediates .
Temperature Control : Gradual heating (e.g., 60°C → 100°C) to minimize side reactions .
Case Study : A similar piperazine-quinazoline derivative achieved 48% yield after silica gel purification by refining stoichiometry (1.2:1 piperazine:quinazoline ratio) and extending reaction time to 24 hours .
What methodologies are recommended for evaluating the compound's biological activity, particularly in antimicrobial or anticancer contexts?
Advanced
In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Mechanistic Studies : DNA binding assays (UV-Vis titration, Hoechst 33258 displacement) to assess intercalation potential .
Data Interpretation : Compare activity trends with structurally analogous compounds (e.g., thiophene-quinazoline derivatives) to identify SAR patterns .
How should researchers address solubility challenges in formulation for in vivo studies?
Advanced
Strategies :
- Co-solvent Systems : Use DMSO:PBS (10:90 v/v) for aqueous stability .
- Nanoparticle Encapsulation : PEG-PLGA nanoparticles to enhance bioavailability .
- pH Adjustment : Dissolve in mildly alkaline buffers (pH 8.0) to exploit phenolic -OH deprotonation .
Validation : Monitor solubility via dynamic light scattering (DLS) and HPLC stability testing .
What computational tools are suitable for predicting binding modes with biological targets?
Advanced
Workflow :
Target Selection : Prioritize receptors with known affinity for quinazolines (e.g., EGFR kinase, DNA topoisomerases) .
Docking Software : AutoDock Vina or Schrödinger Suite for binding pose prediction .
MD Simulations : GROMACS for stability analysis (20 ns trajectories) .
Validation : Correlate docking scores with experimental IC₅₀ values from enzyme inhibition assays .
How can stability under varying pH and temperature conditions be systematically assessed?
Basic
Protocol :
pH Stability : Incubate compound in buffers (pH 2–10) at 37°C for 24 hours; analyze degradation via HPLC .
Thermal Stability : TGA/DSC analysis to determine melting points and decomposition thresholds .
Key Finding : Piperazine derivatives show instability below pH 3 due to protonation-induced precipitation .
What strategies mitigate toxicity concerns in preliminary biological screenings?
Advanced
- Cytotoxicity Profiling : Parallel testing on non-cancerous cell lines (e.g., HEK293) to calculate selectivity indices .
- Metabolite Identification : LC-MS/MS to detect reactive intermediates (e.g., quinazoline epoxides) .
Case Study : Structural analogs with electron-withdrawing groups (e.g., -CF₃) showed reduced hepatotoxicity in murine models .
How can researchers validate the role of the thiophene moiety in modulating bioactivity?
Advanced
Approach :
SAR Studies : Synthesize analogs replacing thiophene with furan or phenyl rings .
Electrophilic Reactivity : Assess thiophene’s redox behavior via cyclic voltammetry .
Outcome : Thiophene enhances DNA intercalation via sulfur-mediated van der Waals interactions, as shown in docking studies .
What are the best practices for reproducibility when scaling reactions from mg to gram quantities?
Advanced
Guidelines :
- Batch Reactors : Use jacketed vessels with precise temperature control (±1°C) .
- In-Line Monitoring : FTIR or Raman spectroscopy to track reaction progress .
- Purification Scaling : Transition from column chromatography to centrifugal partition chromatography (CPC) .
Critical Note : Maintain <5% solvent impurity thresholds to ensure crystallinity in bulk batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
